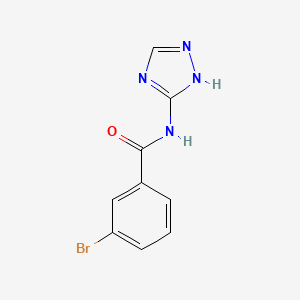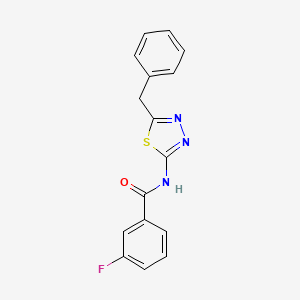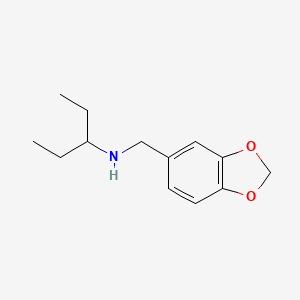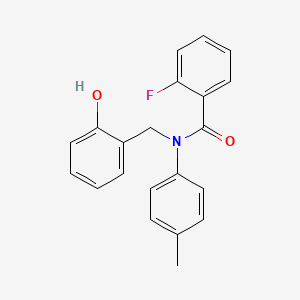
3-bromo-N-(1H-1,2,4-triazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(1H-1,2,4-triazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides and triazoles. This compound is characterized by the presence of a bromine atom attached to the benzene ring and a triazole ring attached to the amide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(1H-1,2,4-triazol-5-yl)benzamide typically involves the following steps:
Bromination of Benzamide: The starting material, benzamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. This step introduces a bromine atom to the benzene ring, forming 3-bromobenzamide.
Formation of Triazole Ring: The next step involves the formation of the triazole ring. This can be achieved by reacting 3-bromobenzamide with hydrazine hydrate and an appropriate aldehyde or ketone under reflux conditions. The reaction mixture is then treated with an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to form the triazole ring.
Coupling Reaction: The final step is the coupling of the triazole ring with the brominated benzamide. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like crystallization, distillation, or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(1H-1,2,4-triazol-5-yl)benzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzene ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups using appropriate reagents.
Oxidation Reactions: The triazole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction Reactions: Reducing agents like LiAlH4 or NaBH4 in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Substituted benzamides with various functional groups.
Oxidation Reactions: Oxidized triazole derivatives.
Reduction Reactions: Reduced amines or alcohols.
Scientific Research Applications
3-bromo-N-(1H-1,2,4-triazol-5-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-bromo-N-(1H-1,2,4-triazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-bromo-1H-1,2,4-triazole: A similar compound with a triazole ring and a bromine atom, used as a ligand in coordination chemistry.
3-nitro-1,2,4-triazol-5-one: A high-energy material with a triazole ring and a nitro group, used in explosives and propellants.
4-(1H-1,2,4-triazol-1-yl)benzamide: A compound with a triazole ring and a benzamide group, studied for its biological activities.
Uniqueness
3-bromo-N-(1H-1,2,4-triazol-5-yl)benzamide is unique due to the presence of both a bromine atom and a triazole ring, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-bromo-N-(1H-1,2,4-triazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4O/c10-7-3-1-2-6(4-7)8(15)13-9-11-5-12-14-9/h1-5H,(H2,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJLDQFTPOJOFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-ethoxybenzamide](/img/structure/B5840355.png)


![N'-[(2-ethoxy-1-naphthyl)methylene]-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide](/img/structure/B5840378.png)

![N~1~-[3-(AMINOCARBONYL)-4-CHLOROPHENYL]-2,3,4,5,6-PENTAMETHYLBENZAMIDE](/img/structure/B5840388.png)
![Ethyl 4-[(3-fluorophenyl)carbamothioylamino]benzoate](/img/structure/B5840396.png)
![5-methoxy-2-[3-methyl-4-(1-phenyl-1H-pyrazol-4-yl)-5-isoxazolyl]phenol](/img/structure/B5840406.png)
![methyl [4-(butyrylamino)phenoxy]acetate](/img/structure/B5840424.png)
![(3E)-5-(4-fluorophenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one](/img/structure/B5840433.png)

![4-methoxy-N-phenyl-3-[(2,2,2-trifluoroacetyl)amino]benzamide](/img/structure/B5840454.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B5840462.png)
